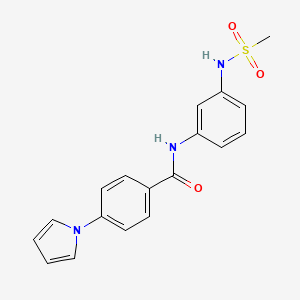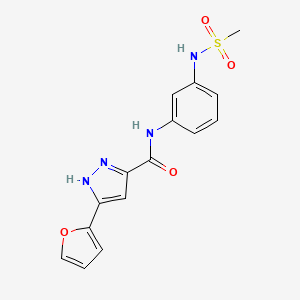
N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide (also known as MSPP) is an organic compound that has been studied extensively due to its potential applications in biochemistry and physiology. MSPP is a small molecule that has a wide range of applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. In addition, MSPP has been used in a variety of laboratory experiments, including as a fluorescent substrate for the study of enzyme kinetics.
Mécanisme D'action
MSPP has been shown to act as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. As an inhibitor, MSPP binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. As a stabilizer, MSPP binds to the protein and prevents it from unfolding or denaturing. As a substrate, MSPP binds to the enzyme and is then converted into the product of the reaction.
Biochemical and Physiological Effects
MSPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MSPP can inhibit the activity of enzymes such as cytochrome P450 and can also act as a substrate for enzymatic reactions. In vivo studies have shown that MSPP can modulate the activity of enzymes involved in the metabolism of drugs and can also act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
MSPP has many advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize, and it is highly soluble in aqueous solutions. In addition, MSPP can be used as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. However, MSPP is not as stable as some other compounds and can be degraded by light and heat.
Orientations Futures
In the future, MSPP could be used in a variety of applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. In addition, MSPP could be used to study the effects of inhibitors on enzyme activity and to study the metabolism of drugs. Furthermore, MSPP could be used to develop new fluorescent probes for the study of biochemical and physiological processes. Finally, MSPP could be used to develop new drugs or drug formulations.
Méthodes De Synthèse
MSPP can be synthesized using a variety of methods. The most common method is the reaction of 3-methanesulfonamidophenol and 1H-pyrrol-1-ylbenzamide in the presence of a base, such as triethylamine, at room temperature. This reaction yields MSPP in good yields. Other methods have also been used to synthesize MSPP, such as the reaction of 3-methanesulfonamidophenol and 1H-pyrrol-1-ylbenzoyl chloride in the presence of a base, such as triethylamine, at room temperature.
Applications De Recherche Scientifique
MSPP has been widely studied due to its potential applications in biochemistry and physiology. MSPP has been used as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. It has also been used in a variety of laboratory experiments, including as a fluorescent substrate for the study of enzyme kinetics. MSPP has been used to study the activity of enzymes such as cytochrome P450, as well as to study the effects of inhibitors on enzyme activity.
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)20-16-6-4-5-15(13-16)19-18(22)14-7-9-17(10-8-14)21-11-2-3-12-21/h2-13,20H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTAPGGCEBWXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)
![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)
![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)
![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)
![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)
![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)
![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)